molecular formula C13H16Cl3N3O3 B11939021 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide

Katalognummer: B11939021
Molekulargewicht: 368.6 g/mol
InChI-Schlüssel: ZOTUCVGZJLMMQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butylamino group, a trichloroethyl group, and a nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-(tert-butylamino)-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trichloroethyl group can be reduced to a simpler alkyl group.

    Substitution: The tert-butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-aminobenzamide.

    Reduction: Formation of N-[1-(tert-butylamino)-ethyl]-3-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trichloroethyl group may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

Uniqueness

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of the tert-butylamino and trichloroethyl groups enhances its stability and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C13H16Cl3N3O3

Molekulargewicht

368.6 g/mol

IUPAC-Name

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide

InChI

InChI=1S/C13H16Cl3N3O3/c1-12(2,3)18-11(13(14,15)16)17-10(20)8-5-4-6-9(7-8)19(21)22/h4-7,11,18H,1-3H3,(H,17,20)

InChI-Schlüssel

ZOTUCVGZJLMMQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.